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Introduction
Sodium chloride (NaCl), a ubiquitous and inexpensive salt, is a critical reagent in molecular

biology, playing a pivotal role in the extraction and purification of deoxyribonucleic acid (DNA)

and ribonucleic acid (RNA). Its fundamental properties are leveraged to manipulate the

solubility of nucleic acids and proteins, thereby facilitating their separation from cellular

contaminants. This document provides detailed application notes on the multifaceted roles of

NaCl in nucleic acid isolation, along with standardized protocols for its use in various extraction

procedures.

The primary functions of NaCl in this context are twofold. First, the sodium ions (Na+)

neutralize the negatively charged phosphate backbone of DNA and RNA.[1][2] This charge

neutralization reduces the hydrophilicity of the nucleic acid molecules, making them less

soluble in aqueous solutions and promoting their precipitation when an alcohol like ethanol or

isopropanol is added.[1][3] Second, NaCl aids in the removal of proteins that are bound to the

nucleic acids.[3][4] By creating a high salt concentration, the process of "salting out" causes

proteins to precipitate, allowing for their separation from the nucleic acids which remain in

solution under specific salt conditions.[5]
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The mechanism of nucleic acid precipitation by NaCl and alcohol is a cornerstone of many

extraction protocols. DNA and RNA are soluble in aqueous solutions due to the polarity of

water molecules, which interact with the charged phosphate groups of the nucleic acid

backbone.[2][6] The introduction of Na+ ions from NaCl shields these negative charges,

effectively neutralizing the backbone.[1][7]

However, the high dielectric constant of water can still hinder the close association of the Na+

ions with the phosphate groups.[6][8] This is overcome by the addition of a less polar solvent,

typically ethanol or isopropanol.[8] Alcohol has a lower dielectric constant than water, which

reduces the screening effect of the solvent and allows the positively charged sodium ions to

interact strongly with the negatively charged phosphate groups.[1] This interaction makes the

nucleic acid molecule less hydrophilic, causing it to aggregate and precipitate out of the

solution.[9] The precipitated nucleic acids can then be collected by centrifugation.

Application Notes
DNA Extraction and Purification
In DNA extraction protocols, NaCl is utilized in several key steps:

Cell Lysis: NaCl is often included in lysis buffers to help disrupt cell membranes and release

the cellular contents, including DNA.[10] The ionic nature of the salt solution aids in breaking

down the cell wall and nuclear membrane.

Protein Removal (Salting Out): A high concentration of NaCl (e.g., 6 M) is used to precipitate

proteins.[11] The salt ions compete with the proteins for water molecules, leading to protein

aggregation and precipitation. The DNA remains in the supernatant and can be separated by

centrifugation.

DNA Precipitation: A lower concentration of NaCl (typically around 0.2 M to 0.5 M) is used in

conjunction with ethanol or isopropanol to precipitate the DNA.[1][8] This step is crucial for

concentrating the DNA and removing residual salts and other soluble impurities. For samples

containing the detergent Sodium Dodecyl Sulfate (SDS), using NaCl is particularly

advantageous as it helps to keep SDS soluble in 70% ethanol, preventing its co-precipitation

with the DNA.[1][12]
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The principles for using NaCl in RNA extraction are similar to those for DNA, but with some key

differences in concentrations and co-reagents, largely due to the structural differences and

relative instability of RNA.

Inhibition of Nuclease Activity: The presence of NaCl in lysis buffers can help to inhibit the

activity of nucleases (RNases), which are enzymes that degrade RNA.[5] This is critical for

obtaining high-quality, intact RNA.

Selective Precipitation: Different concentrations of salt can be used to selectively precipitate

different sizes of RNA molecules. For instance, high concentrations of NaCl (e.g., 2 M) can

be used to precipitate high molecular weight RNAs, while smaller RNAs like tRNAs remain in

solution.[13] Lithium chloride (LiCl) is also commonly used for the selective precipitation of

RNA.[1][14]

Quantitative Data Summary
The concentration of NaCl can significantly impact the yield and purity of the extracted nucleic

acids. The following tables summarize quantitative data from various studies.

NaCl
Concentration
(M)

Mean DNA
Concentration
(ng/µL)

Mean DNA
Yield (µg)

Purity
(A260/280)

Reference

0 33.5 ± 2.6 6.7 1.81 [15]

0.5 25.0 ± 3.5 5.0 1.82 [15]

1.0 18.5 ± 2.8 3.7 1.83 [15]

1.5 12.0 ± 2.1 2.4 1.84 [15]

2.0 8.5 ± 1.9 1.7 1.84 [15]

Table 1: Effect of Varying NaCl Concentration on DNA Extraction from Saliva using a

nanoparticle-based method. Note that in this specific method, higher salt concentrations

decreased yield.
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Extraction
Method

Mean DNA
Concentration
(ng/µL)

Purity
(A260/280)

Purity
(A260/230)

Reference

NaCl Method 131.38 ± 85.54 Lower than kit Lower than kit [16]

Commercial Kit 26.12 ± 14.13 Higher than NaCl Higher than NaCl [16]

Table 2: Comparison of a NaCl-based DNA extraction method with a commercial kit for oral

swabs. The NaCl method yielded a higher concentration but lower purity.

Experimental Protocols
Protocol 1: Genomic DNA Extraction from Animal Tissue
using High Salt Method
This protocol utilizes a high concentration of NaCl to precipitate proteins, followed by ethanol

precipitation of the DNA.

Materials:

Lysis Buffer (10 mM Tris-HCl, pH 8.0; 2 mM EDTA, pH 8.0; 0.4 M NaCl)[11]

20% (w/v) SDS[11]

Proteinase K (20 mg/mL)[11]

6 M NaCl[11]

Isopropanol (100%)[11]

70% Ethanol

TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)

Procedure:

Homogenize approximately 50 mg of tissue.
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Add 400 µL of Lysis Buffer, 40 µL of 20% SDS, and 2 µL of Proteinase K.[11]

Incubate at 65°C for 1 hour.[11]

Add 300 µL of 6 M NaCl and vortex for 30 seconds.[11]

Centrifuge at 10,000 x g for 30 minutes.[11]

Carefully transfer the supernatant to a new microcentrifuge tube.

Add an equal volume of isopropanol and mix gently by inverting the tube.[11]

Incubate at -20°C for 10 minutes.[11]

Centrifuge at 16,000 x g for 20 minutes.[11]

Discard the supernatant and wash the pellet with 1 mL of 70% ethanol.

Centrifuge at 16,000 x g for 5 minutes.

Discard the supernatant and air-dry the pellet.

Resuspend the DNA pellet in 100 µL of TE buffer.[11]

Protocol 2: Total RNA Extraction using NaCl and
Isopropanol
This protocol is a common method for isolating total RNA from cells or tissues.

Materials:

TRIzol Reagent (or similar guanidinium thiocyanate-phenol solution)

Chloroform

Isopropanol

0.8 M Sodium Citrate / 1.2 M NaCl solution[17]
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75% Ethanol

RNase-free water

Procedure:

Homogenize the sample (e.g., 50-100 mg of tissue) in 1 mL of TRIzol reagent.

Incubate for 5 minutes at room temperature.

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at

room temperature.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

Carefully transfer the upper aqueous phase to a new tube.

To precipitate the RNA, add 0.5 volumes of isopropanol and 0.5 volumes of 0.8 M sodium

citrate/1.2 M NaCl solution.[17]

Mix gently and incubate at room temperature for 10 minutes.[17]

Centrifuge at 10,000 x g for 10 minutes at 4°C.[17]

Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Discard the supernatant and briefly air-dry the pellet.

Resuspend the RNA in an appropriate volume of RNase-free water.
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Caption: Workflow for genomic DNA extraction using a high-salt method.
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Caption: General workflow for total RNA extraction.
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Caption: Mechanism of NaCl-mediated nucleic acid precipitation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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